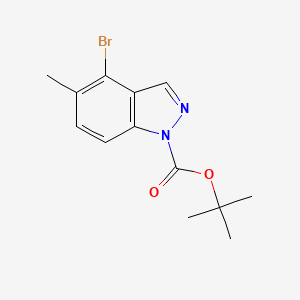

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate

Description

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate (CAS 926922-41-0) is a brominated indazole derivative with a molecular formula of C₁₃H₁₅BrN₂O₂ and a molecular weight of 325.18 g/mol. It features a tert-butyl carboxylate group at position 1, a bromine substituent at position 4, and a methyl group at position 5 of the indazole ring . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse functional groups. The tert-butyl ester moiety serves as a protective group, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl 4-bromo-5-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-6-10-9(11(8)14)7-15-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRYROVGFBSASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694158 | |

| Record name | tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926922-41-0 | |

| Record name | 1,1-Dimethylethyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926922-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methyl-1H-indazole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route Overview

The synthesis of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate generally follows a sequence:

- Preparation of 4-bromo-5-methyl-1H-indazole core via selective bromination and ring closure.

- Introduction of the tert-butyl ester group at the 1-carboxylate position.

This process typically starts from 2-bromo-4-fluorotoluene or 5-methyl-1H-indazole derivatives, involving lithiation, formylation, oxime formation, and cyclization steps, followed by esterification.

Detailed Stepwise Preparation of 4-bromo-5-methyl-1H-indazole Core

A patented method (CN112321510A) outlines a high-yield, environmentally friendlier synthesis avoiding hazardous nitration steps:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithiation and Formylation | 2-bromo-4-fluorotoluene + lithium diisopropylamide (LDA, 2.0M in THF) at -78°C, then dimethylformamide (DMF) addition | 87.6 | Molar ratio substrate:LDA:DMF = 1:1-1.5; reaction time 1-2 h each |

| 2 | Oxime Formation | Compound III + methoxylamine hydrochloride + potassium carbonate in ethylene glycol dimethyl ether at 40-80°C for 2-16 h | 78.4 | Molar ratio 1:1-1.5; ensures conversion to oxime intermediate |

| 3 | Ring Closure (Cyclization) | Compound IV + hydrazine hydrate (mass ratio 1:1-10) in THF/dioxane/methanol/ethanol at 40-100°C for 2-16 h | 82.9 | Produces 4-bromo-5-methyl-1H-indazole with >97% purity |

Summary Table of Core Synthesis

| Step | Intermediate | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Compound III | THF | -78 | 1-2 | 87.6 |

| 2 | Compound IV | Ethylene glycol dimethyl ether | 40-80 | 2-16 | 78.4 |

| 3 | 4-bromo-5-methyl-1H-indazole | THF/Dioxane/Alcohol | 40-100 | 2-16 | 82.9 |

This method avoids the use of sulfuric and nitric acids for nitration, thereby reducing hazardous waste and improving environmental safety while maintaining high yields and purity.

Introduction of the tert-butyl Ester Group

The tert-butyl ester is commonly introduced by esterification of the carboxylic acid moiety on the indazole ring or via protection during synthetic steps. A typical approach involves:

- Using tert-butyl chloroformate or tert-butyl alcohol derivatives under basic or catalytic conditions.

- Bromination of the methyl-substituted indazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in dichloromethane at room temperature to selectively introduce bromine at the 4-position.

This bromination is followed or combined with esterification to yield this compound.

- Lithiation/Formylation: Low temperature (-78°C) is critical to control regioselectivity and avoid side reactions.

- Oxime Formation: Moderate heating (40-80°C) with potassium carbonate base facilitates conversion without decomposition.

- Cyclization: Hydrazine hydrate concentration and temperature (40-100°C) are optimized for ring closure efficiency.

- Bromination: Use of NBS with AIBN under mild conditions ensures selective bromination without overreaction.

- Esterification: Typically conducted under mild basic or catalytic conditions to preserve sensitive functional groups.

The patented process achieves:

- Stepwise yields ranging from 78% to 88%.

- Overall yield approximately 72.3%.

- Final product purity exceeding 97% as confirmed by 1H-NMR and GC analysis.

- The avoidance of strong acids in nitration reduces environmental impact and simplifies waste management.

- Use of continuous flow reactors and automation can enhance reproducibility and scale-up.

- Reaction times and temperatures are balanced to maximize yield while minimizing side-products.

- Solvent selection (THF, dioxane, ethers) is based on solubility and reaction compatibility.

- Summary Table: Preparation Methods Comparison

| Method Aspect | Traditional Nitration Route | Patented LDA/DMF Route |

|---|---|---|

| Starting Material | 2-bromo-1,3-dimethyl-4-nitrobenzene | 2-bromo-4-fluorotoluene |

| Key Reagents | Sulfuric acid, nitric acid (nitration) | LDA, DMF, methoxylamine, hydrazine hydrate |

| Environmental Impact | High acid waste, hazardous | Low waste, environmentally friendly |

| Yield | Lower, costly | High (~72% overall) |

| Purity | Variable | >97% |

| Scalability | Difficult due to waste | Facilitated by mild conditions |

The preparation of this compound is effectively achieved via a multi-step synthetic route involving:

- A high-yield, environmentally conscious synthesis of the 4-bromo-5-methyl-1H-indazole core using lithium diisopropylamide, dimethylformamide, methoxylamine hydrochloride, and hydrazine hydrate.

- Subsequent selective bromination and tert-butyl ester introduction under mild conditions.

This method offers superior yields, purity, and environmental profiles suitable for both laboratory synthesis and industrial scale-up, making it a preferred approach in medicinal and organic chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation Products: Indazole oxides or quinones.

Reduction Products: Dehalogenated indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance bioactivity and selectivity against specific biological targets .

Case Study: Neurological Disorders

Research has demonstrated the efficacy of indazole derivatives in treating conditions such as Alzheimer's disease and Parkinson's disease. A study highlighted the synthesis of novel indazole-based compounds using this compound, showing promising results in inhibiting neurodegenerative pathways .

Biochemical Research

Enzyme Inhibition Studies

This compound is employed in biochemical research to study enzyme inhibition and receptor binding. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biological pathways .

Example of Use

In one study, researchers utilized this compound to investigate its effect on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting potential therapeutic applications .

Material Science

Advanced Material Development

this compound is being explored for its potential in creating advanced materials. Its unique chemical properties allow for the development of polymers with tailored characteristics suitable for industrial applications .

| Material Property | Description |

|---|---|

| Thermal Stability | High stability under various temperatures |

| Solubility | Soluble in organic solvents, facilitating processing |

| Mechanical Strength | Enhanced strength when incorporated into polymer matrices |

Agricultural Chemistry

Agrochemical Development

The compound is investigated for its potential in developing agrochemicals that improve crop protection and yield. Its effectiveness against pests and diseases can contribute to sustainable agricultural practices .

Research Findings

In trials assessing the efficacy of indazole derivatives as pesticides, this compound exhibited significant activity against common agricultural pests, suggesting its viability as a lead compound for new agrochemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate is primarily based on its ability to interact with biological targets through its indazole core. The indazole ring system can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Similar Compounds :

tert-Butyl 4-bromo-1H-indazole-5-carboxylate (CAS 1203662-37-6):

- Lacks the methyl group at position 5 but retains the bromine at position 4 and the tert-butyl carboxylate at position 5.

- Lower molecular weight (309.15 g/mol ) due to the absence of the methyl group.

- Similarity score: 0.91 (compared to the target compound) .

tert-Butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate (CAS 552331-49-4):

- Bromine at position 5 and methyl at position 3, altering steric and electronic profiles.

- Same molecular weight (325.18 g/mol ) as the target compound but distinct substituent positions .

tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate (CAS 1260782-03-3):

- Features a ketone group (3-oxo) instead of a methyl group, increasing polarity and reactivity.

- Molecular weight: 313.15 g/mol .

Methyl 5-bromo-1H-indazole-7-carboxylate (CAS 885518-49-0):

- Methyl ester (vs. tert-butyl) at position 7 and bromine at position 5.

- Reduced steric bulk compared to tert-butyl derivatives, influencing solubility and reactivity .

Comparative Data Table

Biological Activity

Tert-butyl 4-bromo-5-methyl-1H-indazole-1-carboxylate (CAS No. 926922-41-0) is a compound belonging to the indazole derivative class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15BrN2O2

- Molecular Weight : Approximately 311.18 g/mol

- Structure : The compound features a tert-butyl ester group attached to the carboxylic acid moiety of the indazole ring, with bromine and a methyl group at specific positions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the indazole core. The indazole structure allows for:

- Hydrogen Bonding : Facilitates interactions with enzymes and receptors.

- π-π Stacking : Enhances binding affinity to nucleic acids and proteins.

- Hydrophobic Interactions : Increases stability and specificity in biological environments.

These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various pharmacological effects.

Anticancer Activity

Indazole derivatives have shown significant promise in cancer therapy. This compound has been studied for its potential anticancer properties, particularly against various tumor cell lines. Research indicates that:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation.

Anti-inflammatory Activity

Indazole derivatives are also recognized for their anti-inflammatory properties. This compound may exert these effects by:

- Modulating Cytokine Production : Potentially reducing levels of pro-inflammatory cytokines.

Antimicrobial Activity

Some studies have indicated that indazole derivatives possess antimicrobial properties. The exact efficacy of this compound in this regard requires further investigation but shows promise based on structural similarities with known antimicrobial agents.

Case Studies and Research Findings

Several studies have examined the biological activities of indazole derivatives, providing insights into their therapeutic potential:

- Study on Indazole Derivatives :

- Structure-Activity Relationship (SAR) :

- Mechanistic Studies :

Q & A

Q. Optimization strategies :

- Vary reaction temperatures (20–100°C) and catalyst loading.

- Monitor reaction progress via TLC or HPLC to minimize side products.

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C5, bromo at C4) via coupling patterns and chemical shifts.

- X-ray crystallography : Single-crystal diffraction provides absolute configuration. Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids .

How do researchers resolve contradictions in crystallographic data, such as low R-factor convergence or unexpected thermal parameters?

Q. Advanced

- Data validation : Check for twinning using PLATON or ROTAX. Reprocess data with SHELXL if twinning is detected .

- Thermal parameter analysis : Refine anisotropic displacement parameters in SHELXL and visualize with ORTEP-3 to identify disordered regions .

- Cross-validation : Compare experimental data with DFT-calculated structures to verify bond lengths/angles .

What methodologies enhance regioselectivity in substitution reactions at the bromo position?

Q. Advanced

- Electronic effects : Activate the bromo site using electron-withdrawing groups or Lewis acids (e.g., CuI) to direct nucleophilic attack .

- Steric control : Bulkier nucleophiles (e.g., tert-butylamine) favor substitution at less hindered positions.

- Solvent effects : Polar solvents (DMF) stabilize transition states, improving selectivity .

How does hydrogen bonding influence the crystal packing of this compound?

Q. Advanced

- Graph set analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) .

- Packing motifs : The Boc group often forms C–H···O interactions, while bromo and methyl groups contribute to van der Waals stacking .

What are the challenges in determining the correct space group for this compound, and how are they addressed?

Q. Advanced

- Systematic absences : Analyze reflection conditions in SHELXS to identify possible space groups (e.g., P2₁/c vs. Pna2₁) .

- Pseudo-symmetry : Use ADDSYM in PLATON to detect missed symmetry elements.

- Validation tools : Check for consistency between Wyckoff positions and molecular geometry .

How can computational methods predict reaction pathways for modifying the bromo substituent?

Q. Advanced

- DFT calculations : Optimize transition states using Gaussian or ORCA to evaluate activation energies for SNAr vs. oxidative addition mechanisms.

- Solvent modeling : Apply COSMO-RS to simulate solvent effects on reaction barriers .

What purification techniques are critical for isolating this compound from byproducts?

Q. Basic

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated vs. dehalogenated impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray studies .

How can researchers analyze anisotropic displacement parameters to assess molecular rigidity?

Q. Advanced

- SHELXL refinement : Define anisotropic ADPs for non-H atoms and compare Uᵢⱼ values. High anisotropy in the tert-butyl group suggests conformational flexibility .

- ORTEP visualization : Render displacement ellipsoids at 50% probability; elongated ellipsoids indicate dynamic disorder .

What strategies mitigate decomposition during Boc deprotection under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.